Cas no 28115-92-6 (4-Nitrobenzoyl Isothiocyanate)

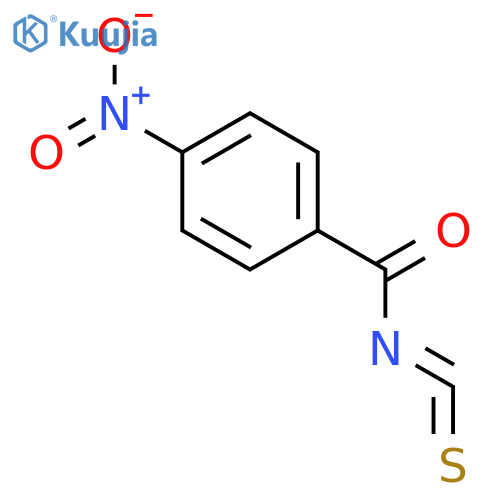

4-Nitrobenzoyl Isothiocyanate structure

商品名:4-Nitrobenzoyl Isothiocyanate

4-Nitrobenzoyl Isothiocyanate 化学的及び物理的性質

名前と識別子

-

- Benzoyl isothiocyanate,4-nitro-

- 4-Nitrobenzoyl isothiocyanate

- p-Nitrobenzoyl Isothiocyanate

- 4-nitrobenzene-1-carbonyl isothiocyanate

- AKOS009031217

- DTXSID20182392

- 4-nitro-1-benzenecarbonyl isothiocyanate

- FT-0638760

- A819327

- MFCD00041252

- SCHEMBL2370786

- BP-12952

- J-016975

- isothiocyanato-(4-nitrophenyl)methanone

- 28115-92-6

- isothiocyanato-(4-nitrophenyl)-methanone

- DB-047340

- DTXCID30104883

- 4-Nitrobenzoyl Isothiocyanate

-

- MDL: MFCD00041252

- インチ: InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H

- InChIKey: UNYZFXQNOYBLFS-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N=C=S

計算された属性

- せいみつぶんしりょう: 207.99400

- どういたいしつりょう: 207.994

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 107A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.39

- ゆうかいてん: 90 °C

- ふってん: 187 °C

- フラッシュポイント: 175.3°C

- 屈折率: 1.641

- PSA: 107.34000

- LogP: 2.36100

- ようかいせい: 未確定

4-Nitrobenzoyl Isothiocyanate セキュリティ情報

4-Nitrobenzoyl Isothiocyanate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Nitrobenzoyl Isothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 009548-1g |

4-Nitrobenzoyl isothiocyanate |

28115-92-6 | 1g |

£17.00 | 2022-03-01 | ||

| abcr | AB149878-25 g |

4-Nitrobenzoyl isothiocyanate; 97% |

28115-92-6 | 25 g |

€480.00 | 2023-07-20 | ||

| Fluorochem | 009548-5g |

4-Nitrobenzoyl isothiocyanate |

28115-92-6 | 5g |

£58.00 | 2022-03-01 | ||

| Oakwood | 009548-25g |

4-Nitrobenzoyl isothiocyanate |

28115-92-6 | 95% | 25g |

$320.00 | 2024-07-19 | |

| abcr | AB149878-25g |

4-Nitrobenzoyl isothiocyanate, 97%; . |

28115-92-6 | 97% | 25g |

€480.00 | 2025-02-19 | |

| A2B Chem LLC | AF31114-25g |

4-NITROBENZOYL ISOTHIOCYANATE |

28115-92-6 | 95% | 25g |

$320.00 | 2024-04-20 | |

| A2B Chem LLC | AF31114-1g |

4-NITROBENZOYL ISOTHIOCYANATE |

28115-92-6 | 95% | 1g |

$30.00 | 2024-04-20 | |

| A2B Chem LLC | AF31114-5g |

4-NITROBENZOYL ISOTHIOCYANATE |

28115-92-6 | 95% | 5g |

$90.00 | 2024-04-20 | |

| Apollo Scientific | OR26862-500mg |

4-Nitrobenzene-1-carbonyl isothiocyanate |

28115-92-6 | 95 | 500mg |

£33.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1250881-1g |

4-NITROBENZOYL ISOTHIOCYANATE |

28115-92-6 | 95% | 1g |

$175 | 2025-03-01 |

4-Nitrobenzoyl Isothiocyanate 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

28115-92-6 (4-Nitrobenzoyl Isothiocyanate) 関連製品

- 78225-78-2(Benzoyl isothiocyanate,3-nitro-)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28115-92-6)4-Nitrobenzoyl Isothiocyanate

清らかである:99%

はかる:25g

価格 ($):284.0